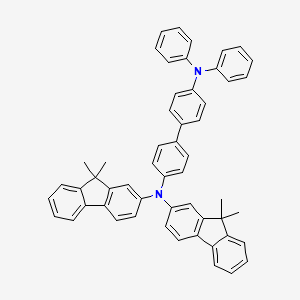
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N-diphenylbenzidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N-diphenylbenzidine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells, due to its excellent hole-transporting capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N-diphenylbenzidine typically involves multiple steps, including the formation of key intermediates and coupling reactions. One common synthetic route includes the following steps :
Formation of 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene: This intermediate is synthesized from 2-bromo-9-fluorenone through a Grignard reaction, followed by reduction with Et3SiH/BF3 or direct arylation of 2-bromo-9-fluorenol.
Alkylation and Cyclization: The intermediate undergoes alkylation with methallyl chloride at the C(9) position, followed by intramolecular Friedel-Crafts alkylation to form the key building block 2-bromo-3’,3’,4’,7’-tetramethyl-2’,3’-dihydrospiro[fluorene-9,1’-indene].
Buchwald-Hartwig Coupling: The final triarylamine structure is assembled using Buchwald-Hartwig coupling reactions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for scalability and efficiency. The process is designed to be chromatography-free, ensuring a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N-diphenylbenzidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and amine compounds, which can be further utilized in organic synthesis and material science .
Scientific Research Applications
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N-diphenylbenzidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential in bioimaging and biosensing applications.
Medicine: Explored for its role in drug delivery systems and therapeutic agents.
Industry: Widely used in the production of OLEDs, organic solar cells, and other electronic devices due to its excellent hole-transporting properties
Mechanism of Action
The mechanism of action of N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N-diphenylbenzidine primarily involves its ability to transport holes in electronic devices. The compound’s molecular structure facilitates the movement of positive charges (holes) through the material, enhancing the efficiency of devices like OLEDs and solar cells. The pathways involved include the formation of charge-transfer complexes and the stabilization of charge carriers .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline
- N,N-Bis(9,9-dimethyl-9H-fluoren-7-yl)amine
- N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-4’-phenyl-9,9’-spirobi[fluoren]-4-amine
Uniqueness
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N-diphenylbenzidine stands out due to its unique combination of structural rigidity and electronic properties, making it highly effective in hole transport. Its ability to form stable charge-transfer complexes and its high thermal stability further enhance its performance in electronic applications .
Properties
Molecular Formula |
C54H44N2 |
|---|---|
Molecular Weight |
720.9 g/mol |
IUPAC Name |
N-(9,9-dimethylfluoren-2-yl)-9,9-dimethyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]fluoren-2-amine |
InChI |
InChI=1S/C54H44N2/c1-53(2)49-21-13-11-19-45(49)47-33-31-43(35-51(47)53)56(44-32-34-48-46-20-12-14-22-50(46)54(3,4)52(48)36-44)42-29-25-38(26-30-42)37-23-27-41(28-24-37)55(39-15-7-5-8-16-39)40-17-9-6-10-18-40/h5-36H,1-4H3 |
InChI Key |
RJMOZSFSRJHUHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















